molecular formula C9H4F9N B2531787 2,6-Difluoro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)aniline CAS No. 1187887-77-9

2,6-Difluoro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)aniline

Cat. No. B2531787
CAS RN: 1187887-77-9
M. Wt: 297.124
InChI Key: BILFPHCUPOOMNC-UHFFFAOYSA-N
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Description

The compound 2,6-Difluoro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)aniline is a fluorinated derivative of aniline, which is a part of a broader class of compounds that have been studied for their potential applications in various fields, including the development of pesticides and herbicides. The presence of multiple fluorine atoms in the compound suggests that it may exhibit unique physical and chemical properties that could be beneficial for such applications.

Synthesis Analysis

The synthesis of fluorinated aniline derivatives can involve the reaction with various anhydrides, as described in the preparation of amide derivatives of aniline and chloroanilines. Specifically, reactions with heptafluorobutyric anhydride have been found to be suitable for the analysis of aniline derivatives . Although the exact synthesis method for this compound is not detailed in the provided papers, it can be inferred that similar fluorination techniques and anhydride reactions may be employed.

Molecular Structure Analysis

The molecular structure of fluorinated anilines is characterized by the presence of fluorine atoms, which can significantly alter the electronic distribution within the molecule. This alteration can affect the reactivity and interaction of the molecule with other substances. The specific structure of this compound would likely exhibit a high degree of fluorination, which could influence its chemical behavior and potential applications.

Chemical Reactions Analysis

Fluorinated anilines can participate in various chemical reactions, particularly as intermediates in the synthesis of pesticides and herbicides. The paper on 2,6-dichloro-4-trifluoromethyl aniline, although not the exact compound , provides insight into the types of chemical reactions and applications that similar compounds might have. These compounds are typically involved in reactions that lead to the production of high-efficiency, low-toxicity agrochemicals .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated anilines are influenced by the high electronegativity and small size of fluorine atoms, which can lead to increased thermal stability and chemical inertness. The presence of multiple fluorine atoms, as in the case of this compound, would likely result in a compound with unique properties that could be advantageous in its applications. The electron-capture relative response factors of amides, as mentioned in the first paper, suggest that these compounds can be effectively analyzed using electron-capture detectors, which is important for their characterization and use in various industries .

Scientific Research Applications

Rearrangements Involving Fluorinated Cations

Research on the rearrangements involving fluorinated cations highlights the unique reactivity of fluorinated compounds, which could be relevant for understanding the behavior of 2,6-Difluoro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)aniline in chemical transformations (Jefford et al., 1982).

Fluorinated Neutral Anion Receptors

A study on fluorinated calix[4]pyrrole and dipyrrolylquinoxaline explores the use of fluorinated compounds as neutral anion receptors, demonstrating enhanced affinities and selectivities due to fluorination, which could suggest applications in sensing technologies (Anzenbacher et al., 2000).

Functionalization of Anilines

The functionalization of anilides using phenyliodine(III) bis(trifluoroacetate) illustrates the potential for introducing functional groups into fluorinated aniline compounds, which may be relevant for the synthesis and modification of this compound (Itoh et al., 2002).

Emitting Amorphous Molecular Materials

A study on the design and synthesis of color-tunable emitting amorphous molecular materials with fluorinated components suggests potential applications in electroluminescence, highlighting the importance of fluorinated groups in developing advanced optical materials (Doi et al., 2003).

properties

IUPAC Name

2,6-difluoro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F9N/c10-4-1-3(2-5(11)6(4)19)7(12,8(13,14)15)9(16,17)18/h1-2H,19H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BILFPHCUPOOMNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)N)F)C(C(F)(F)F)(C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F9N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1187887-77-9
Record name 2,6-difluoro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)aniline
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